2-Chloro-6-(difluoromethoxy)benzyl amine hcl

pKa basicity amine protonation

2-Chloro-6-(difluoromethoxy)benzyl amine hydrochloride (CAS 2007925-21-3) is the hydrochloride salt of a 2,6-disubstituted benzylamine derivative bearing an ortho-chloro and an ortho-difluoromethoxy (–OCHF₂) group on the phenyl ring. With a molecular formula of C₈H₉Cl₂F₂NO and a molecular weight of 244.07 g/mol, this compound serves as a research intermediate and building block for the synthesis of more complex pharmacologically active molecules.

Molecular Formula C8H9Cl2F2NO
Molecular Weight 244.06
CAS No. 2007925-21-3
Cat. No. B2900006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(difluoromethoxy)benzyl amine hcl
CAS2007925-21-3
Molecular FormulaC8H9Cl2F2NO
Molecular Weight244.06
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN)OC(F)F.Cl
InChIInChI=1S/C8H8ClF2NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H
InChIKeyBDRXPUMMNXIVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(difluoromethoxy)benzyl Amine HCl (CAS 2007925-21-3): A Dual-Substituted Benzylamine Building Block for Medicinal Chemistry and Agrochemical Research


2-Chloro-6-(difluoromethoxy)benzyl amine hydrochloride (CAS 2007925-21-3) is the hydrochloride salt of a 2,6-disubstituted benzylamine derivative bearing an ortho-chloro and an ortho-difluoromethoxy (–OCHF₂) group on the phenyl ring . With a molecular formula of C₈H₉Cl₂F₂NO and a molecular weight of 244.07 g/mol, this compound serves as a research intermediate and building block for the synthesis of more complex pharmacologically active molecules . The free base form (CAS 1515925-06-0) is a colorless to pale yellow liquid with a predicted pKa of 8.06 ± 0.10, while the hydrochloride salt offers crystalline solid handling characteristics with storage at 2–8°C under desiccated conditions . The 2-chloro-6-(difluoromethoxy) substitution pattern represents a specific regioisomer within the broader family of chloro-difluoromethoxy benzylamines, and the difluoromethoxy group is recognized in medicinal chemistry as a lipophilic hydrogen-bond donor and metabolically stable bioisostere for hydroxyl (–OH) and methoxy (–OCH₃) functionalities [1].

Why 2-Chloro-6-(difluoromethoxy)benzyl Amine HCl Cannot Be Interchanged with Regioisomeric or Mono-Substituted Benzylamine Analogs


The 2-chloro-6-(difluoromethoxy)benzyl amine scaffold possesses a unique ortho,ortho-disubstitution pattern that is not interchangeable with other regioisomers such as the 5-chloro-2-(difluoromethoxy) (CAS 1515924-94-3), 2-chloro-4-(difluoromethoxy) (CAS 1601226-28-1), or 3-chloro-5-(difluoromethoxy) (patent CN110885291B) variants [1]. The spatial positioning of the chloro and difluoromethoxy substituents at the 2- and 6-positions creates a sterically congested environment around the benzylic amine that fundamentally alters both the amine basicity (pKa) and the conformational preferences of downstream derivatives compared to alternative substitution patterns [2]. Furthermore, the combined electron-withdrawing effects of the ortho-chloro (σₘ ≈ 0.37) and ortho-difluoromethoxy groups produce a distinct pKa shift relative to analogs bearing only one of these substituents, which has direct consequences for protonation state at physiological pH and, consequently, for the pharmacokinetic behavior of derived drug candidates . The hydrochloride salt form (CAS 2007925-21-3) additionally provides well-defined crystalline stoichiometry, aqueous solubility, and storage stability advantages over the air-sensitive liquid free base (CAS 1515925-06-0), making it the preferred form for reproducible weighing, formulation, and reaction setup in both medicinal chemistry and process development laboratories [3].

Quantitative Differentiation Evidence for 2-Chloro-6-(difluoromethoxy)benzyl Amine HCl Versus Closest Structural Analogs


pKa Modulation by Combined ortho-Cl and ortho-OCF₂H Substitution: A 0.54-Unit Shift Versus 2-(Difluoromethoxy)benzylamine

The predicted pKa of the conjugate acid of the target compound's free base (CAS 1515925-06-0) is 8.06 ± 0.10, which is 0.54 units lower than that of 2-(difluoromethoxy)benzylamine (pKa 8.60 ± 0.10, CAS 243863-36-7), the direct des-chloro analog . This pKa depression is attributable to the electron-withdrawing inductive effect of the ortho-chloro substituent. The target compound's pKa also differs from 2,6-dichlorobenzylamine (pKa 7.98 ± 0.10) by +0.08 units and from 4-(difluoromethoxy)benzylamine (pKa 8.90 ± 0.10) by −0.84 units, demonstrating that the combined 2-Cl/6-OCF₂H motif produces a unique basicity profile not achievable by either substituent class alone . At physiological pH (7.4), the fraction of unprotonated free base for the target compound is approximately 18%, compared to approximately 6% for 2-(difluoromethoxy)benzylamine and approximately 3% for 4-(difluoromethoxy)benzylamine, calculated via the Henderson-Hasselbalch equation. This enhanced fraction of neutral amine may influence membrane permeability of derived conjugates.

pKa basicity amine protonation drug-likeness physicochemical profiling

Lipophilicity Differentiation: LogP 2.82 for 2-Cl-6-OCF₂H-Benzylamine Versus LogP 1.87–2.45 for Mono-OCF₂H Analogs

The target compound (free base form) exhibits a predicted LogP of 2.82, as reported in vendor computational chemistry data (ChemScene/Leyan) . This value is substantially higher than that of 2-(difluoromethoxy)benzylamine, for which LogP values of 1.87–2.45 have been reported across multiple databases (ChemBase LogP 1.87; Molbase LogP 2.45) [1]. The ΔLogP of +0.37 to +0.95 is consistent with the addition of a chlorine atom (Hansch π(Cl) ≈ +0.71 for aromatic substitution). Importantly, the XLogP3 of the regioisomeric 5-chloro-2-(difluoromethoxy)benzylamine (CAS 1094236-98-2) is 2.3, which is 0.52 units lower than the target compound, indicating that the ortho-chloro positioning in the 2,6-pattern confers a distinct lipophilicity profile compared to the 2,5-substitution pattern [2]. This LogP position places the target in a favorable range for oral absorption (typically LogP 1–3 for optimal permeability) while providing enhanced lipophilicity relative to non-chlorinated analogs.

LogP lipophilicity ADME membrane permeability drug design

HCl Salt Form: Crystalline Solid Handling Versus Air-Sensitive Liquid Free Base

The target compound (CAS 2007925-21-3) is supplied as the hydrochloride salt, which is a crystalline solid at ambient temperature, whereas the corresponding free base (CAS 1515925-06-0) is a colorless to pale yellow liquid that is reportedly air-sensitive . This salt-free base distinction is functionally meaningful for procurement and laboratory use: the HCl salt permits accurate gravimetric dispensing for stoichiometric reactions, eliminates variability introduced by amine oxidation during storage, and provides enhanced aqueous solubility for reactions conducted in aqueous or biphasic media [1]. The free base has a predicted boiling point of 249.1 ± 35.0°C and density of 1.325 ± 0.06 g/cm³, and requires storage at 2–8°C with protection from light . In contrast, the HCl salt is stored sealed in dry conditions at 2–8°C and is shipped at room temperature, with a commercial purity specification of ≥98% readily available from multiple suppliers . The class of benzylamine hydrochlorides is well-precedented to offer improved long-term stability over free base forms, with benzylamine hydrochloride (CAS 3287-99-8) documented as stable for at least 2 years at room temperature when protected from light and moisture .

salt form crystallinity weighing accuracy storage stability aqueous solubility

2,6-Disubstitution Pharmacophore: Established Relevance in Copper Amine Oxidase (CAO) Inhibitor Design

The 2,6-disubstituted benzylamine scaffold has been systematically validated as a privileged pharmacophore for reversible, selective inhibition of copper amine oxidases (CAOs), including benzylamine oxidase (BAO), diamine oxidase (DAO), lysyl oxidase (LO), and monoamine oxidase B (MAO-B) [1]. Lucchesini et al. (Bioorg. Med. Chem., 2014) demonstrated that 2,6-disubstituted benzylamines containing alkoxy, hydroxyalkoxy, or alkyl groups at the 2- and 6-positions produced reversible BAO inhibitors with selectivity over DAO, LO, and MAO-B, establishing the critical importance of the 2,6-substitution geometry for both activity and selectivity [2]. While the specific 2-chloro-6-(difluoromethoxy)benzylamine was not among the compounds directly tested in this study, the structure-activity relationship (SAR) framework establishes that the 2,6-substitution pattern—rather than 2,4-, 2,5-, or 3,5-patterns—is the key determinant of CAO inhibitory activity. The –OCHF₂ group additionally serves as a metabolically stable bioisostere for the alkoxy (–OR) substituents employed in the published inhibitor series, offering potential advantages in oxidative metabolic stability [3]. Separately, ortho-substitution with chloro and difluoromethoxy groups has been shown to additively improve IRAK-4 inhibitory potency compared to unsubstituted phenyl amide analogs, supporting the general principle that this substitution motif can enhance target engagement [4].

copper amine oxidase benzylamine oxidase 2,6-disubstitution reversible inhibitor enzyme selectivity

Regioisomeric Differentiation: 2,6- Versus 2,5- and 3,5-Chloro-Difluoromethoxy Substitution Patterns Show Distinct Physicochemical Signatures

Among the known chloro-difluoromethoxy benzylamine regioisomers—including 5-chloro-2-(difluoromethoxy)benzylamine (CAS 1094236-98-2), 2-chloro-4-(difluoromethoxy)benzylamine (CAS 1601226-28-1), and 3-chloro-5-(difluoromethoxy)benzylamine (patent CN110885291B)—only the 2-chloro-6-(difluoromethoxy) pattern places both substituents in ortho positions relative to the benzylic amine, creating a sterically and electronically distinct microenvironment [1]. The 5-chloro-2-(difluoromethoxy) regioisomer has an XLogP3 of 2.3 (PubChem) compared to the target compound's LogP of 2.82 (ChemScene/Leyan), a difference of approximately 0.52 log units [2]. This lipophilicity difference, while seemingly modest, can translate into measurable differences in membrane partitioning (a ΔLogP of 0.5 corresponds to approximately a 3.2-fold difference in partition coefficient). The 3-chloro-5-(difluoromethoxy) regioisomer, for which a dedicated patent describes the synthetic method using 3-chloro-5-hydroxybenzonitrile as starting material, represents yet another chemical space vector with the chloro and difluoromethoxy groups in a meta relationship to each other [3]. Each regioisomer would be expected to produce downstream conjugates with distinct three-dimensional geometries and pharmacophoric features, making regioisomeric identity a critical procurement specification.

regioisomer substitution pattern chemical space SAR patent novelty

Difluoromethoxy (–OCHF₂) as a Metabolic Shield: Class-Level Evidence for Enhanced Oxidative Stability Versus Methoxy and Hydroxy Analogs

The –OCHF₂ group is established in the medicinal chemistry literature as a metabolically stable replacement for the –OCH₃ (methoxy) group, which is susceptible to oxidative O-demethylation by cytochrome P450 enzymes [1]. The carbon-fluorine bond (C–F bond dissociation energy ≈ 485 kJ/mol) is substantially stronger than the carbon-hydrogen bond (C–H BDE ≈ 439 kJ/mol in –OCH₃), rendering the –OCHF₂ group resistant to the hydrogen-atom abstraction that initiates oxidative O-dealkylation . Direct experimental evidence from the PDE4 inhibitor field demonstrates that replacing a 3-methoxy group with a 3-difluoromethoxy isostere in catecholic PDE4D inhibitors preserved inhibitory activity while improving pharmacokinetic properties . The patent literature further identifies difluoromethoxy as one of the important pharmacodynamic groups capable of improving medicinal activity when substituted for other groups on a benzene ring, with roflumilast (a PDE4 inhibitor containing a 4-difluoromethoxy group) cited as a prominent example [2]. While direct metabolic stability data for 2-chloro-6-(difluoromethoxy)benzylamine itself are not available in the public domain, the class-level evidence supports the expectation that the –OCHF₂ group in this building block confers greater metabolic robustness than would a corresponding –OCH₃ or –OH substituent in the same position.

metabolic stability difluoromethoxy bioisostere oxidative metabolism CYP450

Optimal Research and Industrial Application Scenarios for 2-Chloro-6-(difluoromethoxy)benzyl Amine HCl Based on Differentiation Evidence


Copper Amine Oxidase (CAO) Inhibitor Probe and Lead Development Leveraging the 2,6-Disubstitution Pharmacophore

Research groups developing reversible, selective inhibitors of copper amine oxidases (including benzylamine oxidase, diamine oxidase, lysyl oxidase, and MAO-B) should prioritize this specific 2-chloro-6-(difluoromethoxy)benzylamine regioisomer over alternative substitution patterns, based on the established SAR demonstrating that 2,6-disubstitution is critical for CAO inhibitory activity and selectivity [1]. The –OCHF₂ group provides a metabolically stable replacement for the alkoxy substituents (e.g., –OCH₃, –O(CH₂)ₙOH) used in published 2,6-disubstituted benzylamine CAO inhibitors, potentially addressing the metabolic liability of O-dealkylation while retaining the hydrogen-bonding capacity needed for target engagement [2]. The free primary amine serves as a versatile synthetic handle for elaboration into diverse chemotypes through amide coupling, reductive amination, or sulfonamide formation.

Fragment-Based and Structure-Activity Relationship (SAR) Library Synthesis Requiring Regioisomeric Precision

In medicinal chemistry campaigns where systematic exploration of substitution pattern effects on target binding is required, this compound provides access to the specific 2-chloro-6-(difluoromethoxy) chemical space vector that is inaccessible using commercially available 5-chloro-2-(difluoromethoxy)benzylamine (CAS 1515924-94-3) or 2-chloro-4-(difluoromethoxy)benzylamine (CAS 1601226-28-1) [1]. The distinct pKa (8.06) and LogP (2.82) of this regioisomer, combined with the steric environment created by dual ortho-substitution, will generate conjugate libraries with unique physicochemical and conformational profiles compared to those derived from any other chloro-difluoromethoxy benzylamine regioisomer [2]. The ≥98% purity specification and HCl salt form ensure batch-to-batch reproducibility essential for SAR interpretation.

Agrochemical Intermediate Development Exploiting the Combined Chloro/Difluoromethoxy Motif

The difluoromethoxyaromatic substructure is a recognized motif in pyrethroid and other pesticide classes, with patents describing methods for preparing difluoromethoxyaromatic compounds specifically as intermediates for pyrethroid pesticide synthesis [1]. The additional chloro substituent at the 2-position introduces a second halogenation vector that can modulate insecticidal activity, environmental persistence, and selectivity. The dual halogenation pattern (Cl + –OCF₂H) may offer differentiated physicochemical properties—including adjusted lipophilicity (LogP 2.82) and altered volatility (free base boiling point 249.1°C)—compared to mono-substituted difluoromethoxybenzylamines used in agrochemical research [2].

Process Chemistry Development Requiring Reproducible Stoichiometric Control from a Crystalline HCl Salt

For process development and scale-up applications where precise stoichiometric control is critical, the crystalline HCl salt form (CAS 2007925-21-3) eliminates the dispensing inaccuracies and oxidative degradation risks associated with the air-sensitive liquid free base (CAS 1515925-06-0) [1]. The salt's defined 1:1 HCl:amine stoichiometry (MW 244.07 vs 207.60 for free base) provides unambiguous molar equivalents for reaction optimization. Storage at 2–8°C in sealed, dry conditions is straightforward and compatible with standard laboratory cold storage infrastructure, in contrast to the free base which requires protection from both light and air [2]. The commercial availability at ≥98% purity from multiple reputable suppliers supports procurement for multi-step synthesis campaigns.

Quote Request

Request a Quote for 2-Chloro-6-(difluoromethoxy)benzyl amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.